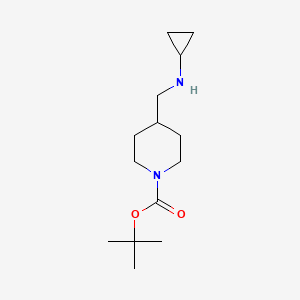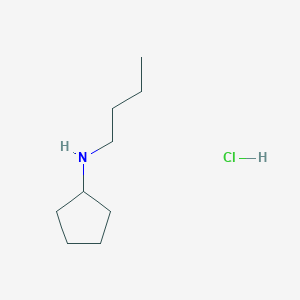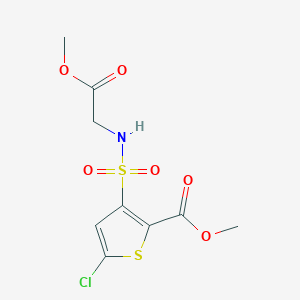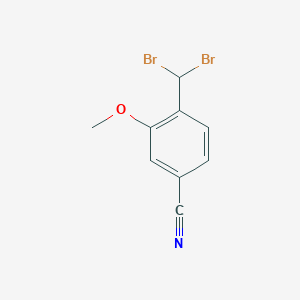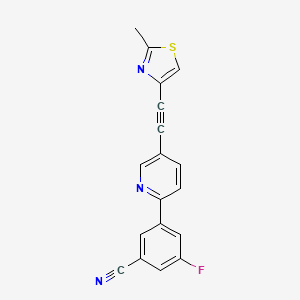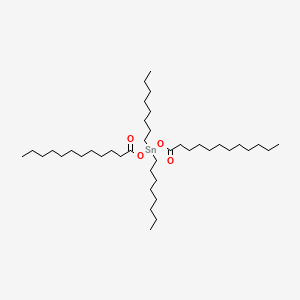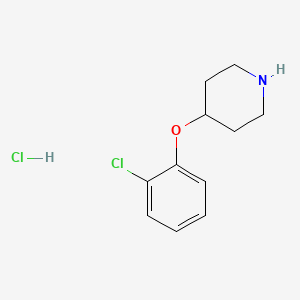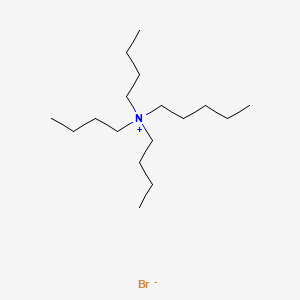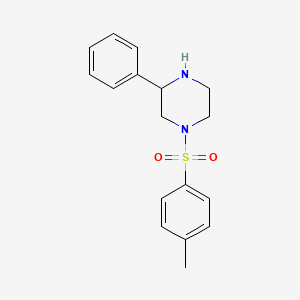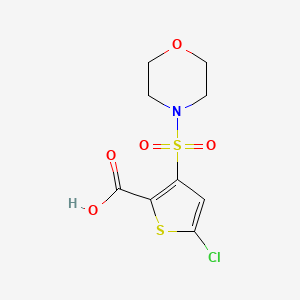
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid involves various strategies. For instance, the synthesis of a structurally similar compound, 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was achieved through a method that has been developed to study the electronic and spatial structure of the new biologically active molecule . Another related compound, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid, was prepared by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2, which was then coupled with various amines to yield the desired carboxamides . Additionally, the synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid involved spectroscopic methods and density functional theory (DFT) calculations for structural elucidation .
Molecular Structure Analysis
X-ray crystallography has been a valuable tool in determining the molecular structure of these compounds. For example, the crystal structure of the 4-fluoro derivative was analyzed and found to exist in a monoclinic P21/c space group . Similarly, the crystal structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene was determined to be triclinic, with specific unit cell constants, revealing the positions of the morpholinyl and p-chlorophenyl groups on the thiophene ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied. The synthesis of the 4-fluoro derivative included crystallization from acetonitrile , while the preparation of the 5-chloro-2-(thiophen-2-yl) derivative involved a coupling reaction with amines . The improved synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, involved the use of a Vilsmeier-Haack reagent and subsequent displacement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied through various analyses. Hirshfeld surface analysis was used to study intermolecular interactions in the crystal of the 4-fluoro derivative . DFT studies, including calculations of polarizability, hyperpolarizabilities, and thermodynamic properties, were conducted for the novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid to explore its nonlinear optical properties and thermal behavior . The crystallographic study of the 2,5-bis(morpholino) derivative provided insights into its density and molecular geometry .
Scientific Research Applications
Antitubercular Activity
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid has been utilized in the synthesis of novel compounds with significant antitubercular activity. Marvadi et al. (2020) synthesized a series of novel compounds using this acid as an intermediate. These compounds showed promising results as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2020).
Chirality Recognition
The acid has applications in the synthesis of chiral compounds. Gao et al. (2010) developed C2-symmetrical chiral thiophenes that demonstrated remarkable chirality recognition for 1,1′-bi-2-naphthol, offering potential in the field of stereochemistry (Gao et al., 2010).
Antibacterial Agents
It's also instrumental in creating potent antibacterial agents. Aziz‐ur‐Rehman et al. (2015) synthesized a series of new compounds using this acid, which showed good antibacterial activity against Gram-positive and Gram-negative bacteria (Aziz‐ur‐Rehman et al., 2015).
Synthesis of Molluscicidal Agents
Duan et al. (2014) used a derivative of 5-chlorosalicylic acid, incorporating the morpholine moiety for synthesizing compounds with good molluscicidal effects (Duan et al., 2014).
Antimicrobial Activity
Matiichuk et al. (2021) reported the synthesis of compounds with notable antimicrobial activities, highlighting its utility in developing new antimicrobial drugs (Matiichuk et al., 2021).
Peptidomimetic Chemistry
Sladojevich et al. (2007) demonstrated the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from simple aldehydes, indicating its application in solid-phase peptide synthesis and peptidomimetic chemistry (Sladojevich et al., 2007).
properties
IUPAC Name |
5-chloro-3-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S2/c10-7-5-6(8(17-7)9(12)13)18(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTUGMIATWHWJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181657 |
Source


|
| Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948015-50-7 |
Source


|
| Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948015-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
